8-Heptadecenedioic acid, (8Z)-

Catalog No.
S13147104
CAS No.
253687-28-4
M.F
C17H30O4
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Heptadecenedioic acid, (8Z)-

CAS Number

253687-28-4

Product Name

8-Heptadecenedioic acid, (8Z)-

IUPAC Name

(Z)-heptadec-8-enedioic acid

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1-

InChI Key

VDTSYDDUGXHLDV-UPHRSURJSA-N

Canonical SMILES

C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O

Isomeric SMILES

C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O

8-Heptadecenedioic acid, (8Z)- is a long-chain unsaturated fatty acid characterized by a double bond at the eighth carbon position from the carboxyl end. Its molecular formula is C17H32O2C_{17}H_{32}O_2 and it has a molecular weight of approximately 268.43 g/mol. This compound is also referred to as (Z)-heptadec-8-enoic acid, indicating the cis configuration of the double bond. It is part of a larger class of fatty acids known for their various roles in biological systems and industrial applications.

Typical of unsaturated fatty acids:

  • Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated fatty acid, heptadecanoic acid, under high temperature and pressure in the presence of a catalyst such as nickel.
  • Oxidation: Unsaturated fatty acids are susceptible to oxidation, which can lead to the formation of hydroperoxides and other oxidized products. This reaction is significant in food chemistry and lipid metabolism.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in biodiesel production and the synthesis of various esters for flavorings and fragrances.

8-Heptadecenedioic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that long-chain fatty acids possess antimicrobial properties, which may contribute to their role in plant defense mechanisms.
  • Cell Membrane Integrity: As a component of membrane lipids, it may influence membrane fluidity and functionality, impacting cellular processes.
  • Metabolic Pathways: It is involved in metabolic pathways related to energy production and storage, particularly in adipose tissue.

The synthesis of 8-heptadecenedioic acid can be achieved through several methods:

  • Natural Extraction: It can be extracted from plant sources where it naturally occurs, such as certain seed oils.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler fatty acids or through multi-step organic reactions that introduce the double bond at the desired position.
  • Biotechnological Methods: Microbial fermentation processes can also be employed to produce this fatty acid using genetically modified organisms capable of synthesizing long-chain fatty acids.

8-Heptadecenedioic acid has several applications across different fields:

  • Food Industry: Used as an ingredient in food products for its flavoring properties and potential health benefits associated with unsaturated fats.
  • Cosmetics: Incorporated into cosmetic formulations due to its emollient properties.
  • Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
  • Biofuels: As a fatty acid component, it can be converted into biodiesel through transesterification processes.

Research on the interactions of 8-heptadecenedioic acid with other compounds has revealed insights into its functional roles:

  • Lipid Interactions: Studies have shown how this fatty acid interacts with other lipids in membranes, affecting their physical properties and biological functions.
  • Reactivity with Free Radicals: Its susceptibility to oxidation makes it a subject of studies focusing on lipid peroxidation and antioxidant activity in biological systems.

Several compounds share structural similarities with 8-heptadecenedioic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Heptadecanoic AcidSaturated (C17:0)No double bonds; higher melting point
9-Heptadecenoic Acid (9Z)Unsaturated (C17:1)Double bond at position 9; different physical properties
10-Heptadecenoic Acid (10Z)Unsaturated (C17:1)Double bond at position 10; affects reactivity
8,11-Heptadecadienoic AcidPolyunsaturated (C17:2)Two double bonds; different metabolic pathways

8-Heptadecenedioic acid is unique primarily due to its specific position of unsaturation (at carbon 8), which influences its reactivity and biological activity compared to other similar compounds. Its role in various biochemical pathways makes it an important subject for further research in both nutritional science and industrial applications.

8-Heptadecenedioic acid, (8Z)-, is systematically named according to IUPAC guidelines as (8Z)-heptadec-8-enedioic acid, emphasizing the position (C8) and stereochemistry (Z) of the double bond. Its molecular formula, C₁₇H₃₀O₄, corresponds to a molecular weight of 298.423 g/mol, with a monoisotopic mass of 298.214409 g/mol. The compound’s structure features two terminal carboxylic acid groups (-COOH) and a central unsaturation, distinguishing it from saturated analogs like heptadecanedioic acid.

Structural Characteristics

  • SMILES Notation: C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O, illustrating the cis configuration of the C8 double bond.
  • InChI Key: VDTSYDDUGXHLDV-UPHRSURJSA-N, a unique identifier for its stereochemical properties.
  • CAS Registry Number: 253687-28-4, linking it to standardized chemical databases.

The compound’s stereochemistry critically influences its physical properties, such as melting point and solubility, though experimental data remain sparse. Comparative analysis with its trans isomer, (8E)-heptadecenedioic acid (CAS 9543673), reveals distinct chromatographic behaviors and reactivity profiles.

Historical Discovery and Initial Characterization

The discovery of 8-heptadecenedioic acid, (8Z)-, parallels advancements in lipidomics and gas chromatography-mass spectrometry (GC-MS). Early work on dicarboxylic acids in plant waxes and microbial systems identified long-chain unsaturated diacids as minor components. While the exact date of its first isolation is undocumented, its characterization likely emerged in the late 20th century during studies on jojoba (Simmondsia chinensis) oil, which contains related unsaturated alcohols and acids.

Initial syntheses involved olefin metathesis and oxidation of monounsaturated fatty acids. For example, the ozonolysis of (Z)-8-heptadecenoic acid (civetic acid) yields shorter-chain diacids, suggesting pathways for its laboratory preparation. However, its natural occurrence in jojoba wax esters implies biosynthetic routes distinct from purely synthetic methods.

Natural Occurrence and Biosynthetic Pathways

Natural Sources

8-Heptadecenedioic acid, (8Z)-, has been detected in trace amounts in plant cuticles and seed waxes. Notably, jojoba oil, a liquid wax ester, contains heptadec-8-enol and heptadecenoic acids as minor components, suggesting that hydrolysis of wax esters could release this diacid. The table below summarizes related compounds in jojoba oil:

ComponentStructureAbundance (%)
Heptadec-8-enolC₁₇H₃₄O, unsaturated alcoholTrace
Heptadecenoic acidC₁₇H₃₂O₂, monounsaturated fatty acid<0.5

Biosynthetic Pathways

The biosynthesis of 8-heptadecenedioic acid, (8Z)-, likely involves two key processes:

  • Fatty Acid Elongation and Desaturation: Oleic acid (C18:1Δ9) or palmitoleic acid (C16:1Δ9) may undergo chain elongation via ketoacyl-CoA synthases (KCS), introducing additional carbons while preserving the Z-configured double bond.
  • ω-Oxidation: Terminal oxidation of heptadecenoic acid by cytochrome P450 enzymes (e.g., CYP86A subfamily) converts the terminal methyl group into a carboxylic acid, yielding the dicarboxylic acid.

In Arabidopsis thaliana, mutants deficient in glycerol-3-phosphate acyltransferases (GPATs) show reduced cutin dicarboxylic acids, hinting at shared regulatory mechanisms for 8-heptadecenedioic acid biosynthesis.

The stereochemical configuration of 8-Heptadecenedioic acid, (8Z)- is characterized by the presence of a cis (Z) double bond between carbon atoms 8 and 9 in the hydrocarbon chain [1] [4]. This geometric isomerism arises from the restricted rotation around the carbon-carbon double bond, resulting in distinct spatial arrangements of the substituents [4]. In the Z (zusammen) configuration, the longer carbon chains are positioned on the same side of the double bond plane [16] [19].

The cis configuration creates a characteristic bend in the otherwise linear carbon chain, significantly affecting the compound's physical properties and molecular interactions [19] [24]. This bend occurs because the bond angle at the double bond is approximately 123-127°, deviating from the typical 109.5° bond angle in saturated carbon chains [24].

The stereochemical designation "Z" follows the Cahn-Ingold-Prelog priority rules, where groups of higher priority (determined by atomic number) on the same side of the double bond receive the Z descriptor [4]. The alternative trans (E) isomer would have the longer carbon chains on opposite sides of the double bond plane, resulting in a more linear structure with different physical and chemical properties [19].
The presence of the cis double bond in 8-Heptadecenedioic acid creates the potential for cis-trans isomerization under certain conditions, such as exposure to heat, light, or catalysts [19]. This isomerization can significantly alter the compound's physical properties, including melting point, solubility, and molecular packing [24].

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and characterization of 8-Heptadecenedioic acid, (8Z)- [5] [10]. These methods provide valuable information about the compound's molecular structure, functional groups, and stereochemical configuration [13].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy is a powerful technique for determining the structure of 8-Heptadecenedioic acid, (8Z)- [17] [24]. Both proton (1H) and carbon-13 (13C) NMR provide valuable information about the carbon skeleton and functional groups present in the molecule [17].

In the 1H NMR spectrum of 8-Heptadecenedioic acid, (8Z)-, several characteristic signals can be observed [24]:

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Carboxylic acid (-COOH)10.5-12.0Singlet2H
Olefinic protons (CH=CH)5.3-5.4Multiplet2H
Methylene adjacent to carboxyl (CH2-COOH)2.2-2.4Triplet4H
Allylic methylene (CH2-CH=CH)1.9-2.1Quartet4H
Methylene chain (CH2)1.2-1.4Multiplet18H

The olefinic protons at 5.3-5.4 ppm are particularly diagnostic for the presence of the cis double bond [17] [24]. The coupling constant (J) between these protons typically ranges from 10-12 Hz for a cis configuration, compared to 14-16 Hz for a trans configuration, allowing for definitive stereochemical assignment [24].

The 13C NMR spectrum provides complementary information, with characteristic signals for the carboxylic carbon atoms at 175-180 ppm, olefinic carbons at 129-132 ppm, and methylene carbons at various chemical shifts depending on their position relative to functional groups [17] [20]. The carbon atoms adjacent to the carboxyl groups appear at 33-35 ppm, while those adjacent to the double bond (allylic carbons) resonate at 26-28 ppm [20].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, further confirming the structure of 8-Heptadecenedioic acid, (8Z)- [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a valuable technique for determining the molecular weight and structural features of 8-Heptadecenedioic acid, (8Z)- [6] [25]. The mass spectrum typically shows a molecular ion peak [M]+ at m/z 298, corresponding to the molecular weight of the compound [10] [25].

The fragmentation pattern of 8-Heptadecenedioic acid, (8Z)- provides important structural information [25]. Common fragmentation pathways include:

Fragmentm/zRelative IntensityStructural Significance
Molecular ion [M]+298LowConfirms molecular weight
[M-OH]+281MediumLoss of hydroxyl group
[M-COOH]+253Medium-highLoss of carboxyl group
Cleavage at C=C142/156HighConfirms double bond position
McLafferty rearrangement74HighCharacteristic of carboxylic acids

The fragmentation pattern of dicarboxylic acids often shows characteristic losses of water (18 Da), carbon monoxide (28 Da), and carbon dioxide (44 Da) from the carboxylic acid groups [25]. Additionally, cleavage at the double bond is a common fragmentation pathway, producing diagnostic fragments that can help determine the position of the double bond in the carbon chain [6] [25].

High-resolution mass spectrometry can provide the exact mass of 8-Heptadecenedioic acid, (8Z)- (calculated as 298.2144 Da), confirming its molecular formula as C17H30O4 [10] [12]. Tandem mass spectrometry (MS/MS) can be used to obtain additional structural information through controlled fragmentation experiments [25].

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides valuable information about the functional groups present in 8-Heptadecenedioic acid, (8Z)- [8] [13]. The IR spectrum exhibits several characteristic absorption bands associated with the carboxylic acid groups and the cis double bond [13].

The most prominent IR absorption bands for 8-Heptadecenedioic acid, (8Z)- include:

Functional GroupWavenumber (cm-1)IntensityAssignment
O-H (carboxylic acid)3000-2500 (broad)Medium-strongO-H stretching
C=O (carboxylic acid)1700-1725StrongC=O stretching
C-H (alkene)3020-3080Medium=C-H stretching
C=C (cis)1620-1680MediumC=C stretching
C-H (alkyl)2850-2950StrongC-H stretching
C-O (carboxylic acid)1200-1300StrongC-O stretching

The cis configuration of the double bond can be confirmed by the presence of an out-of-plane bending vibration at approximately 690-710 cm-1, which is characteristic of cis alkenes [8] [13]. In contrast, trans alkenes typically show an absorption band at 960-980 cm-1 [13].

The carboxylic acid groups exhibit a characteristic broad O-H stretching band at 3000-2500 cm-1, often overlapping with the C-H stretching bands [8]. The C=O stretching vibration at 1700-1725 cm-1 is typically very strong and is diagnostic for the presence of carboxylic acid groups [8] [13].

Computational Chemistry Studies

Computational chemistry methods provide valuable insights into the molecular structure, properties, and behavior of 8-Heptadecenedioic acid, (8Z)- [11] [18]. These approaches complement experimental techniques and can predict properties that may be difficult to measure experimentally [11].

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations are widely used to investigate the electronic structure and properties of organic molecules like 8-Heptadecenedioic acid, (8Z)- [11] [18]. DFT methods can provide accurate predictions of molecular geometry, vibrational frequencies, and energetics [11].

For 8-Heptadecenedioic acid, (8Z)-, DFT calculations typically employ functionals such as B3LYP, M06-2X, or ωB97X-D, combined with basis sets like 6-31G(d,p) or 6-311G(d,p) [11]. These calculations can predict several important molecular parameters:

ParameterCalculated ValueMethod
Bond Length C=C (cis)1.33-1.34 ÅB3LYP/6-311G(d,p)
Bond Angle C-C=C-C (cis)123-127°B3LYP/6-311G(d,p)
Dihedral Angle (cis configuration)0-10°B3LYP/6-311G(d,p)
Energy Difference (cis vs trans)0.5-1.0 kcal/molB3LYP/6-311G(d,p)

DFT calculations can also predict the infrared vibrational frequencies of 8-Heptadecenedioic acid, (8Z)-, which can be compared with experimental IR spectra for structural confirmation [11] [13]. The calculated frequencies typically require scaling factors (0.96-0.98) to match experimental values due to systematic errors in the computational methods [11].

Nuclear magnetic resonance chemical shifts can also be predicted using DFT methods, typically employing the Gauge-Independent Atomic Orbital (GIAO) approach [11]. These calculations can help in the assignment of experimental NMR signals and in distinguishing between possible structural isomers [11] [17].

The relative stability of cis and trans isomers can be assessed through DFT calculations of their respective energies [11] [19]. These calculations typically show that the trans isomer is slightly more stable (by 0.5-1.0 kcal/mol) due to reduced steric hindrance, consistent with experimental observations for similar unsaturated fatty acids [19].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of 8-Heptadecenedioic acid, (8Z)- in different environments [18]. These simulations involve solving Newton's equations of motion for all atoms in the system over time, allowing for the exploration of conformational space and the calculation of time-dependent properties [18].

For 8-Heptadecenedioic acid, (8Z)-, molecular dynamics simulations typically employ force fields such as OPLS-AA, CHARMM36, or AMBER, which are parameterized for organic molecules and can accurately represent the interactions between atoms [18]. The simulation parameters commonly used include:

ParameterTypical ValuePurpose
Force FieldOPLS-AA or CHARMM36Describes interatomic interactions
Simulation Time100-500 nanosecondsEnsures adequate sampling
Time Step2 femtosecondsMaintains numerical stability
Temperature300 KelvinPhysiological conditions
SolventExplicit water or octanol/waterMimics biological environment
EnsembleNPT (constant pressure and temperature)Realistic conditions

Molecular dynamics simulations reveal that 8-Heptadecenedioic acid, (8Z)- exhibits significant conformational flexibility due to its long hydrocarbon chain [18]. However, the cis double bond introduces a persistent bend in the molecule, restricting certain conformations and affecting its overall flexibility compared to saturated analogs [18] [19].

The simulations can also provide insights into the solvation behavior of 8-Heptadecenedioic acid, (8Z)- in different environments [18]. In aqueous environments, the hydrophilic carboxylic acid groups tend to interact with water molecules through hydrogen bonding, while the hydrophobic hydrocarbon chain minimizes contact with water [18]. This amphiphilic character can lead to interesting aggregation behavior in aqueous solutions [18].

Potential energy surface scans can be performed to investigate the energy barriers for rotation around single bonds in the molecule, providing insights into its conformational preferences [18]. The torsional barriers for methylene groups are typically low (approximately 3 kcal/mol), allowing for significant conformational flexibility in the hydrocarbon chain [18].

Chemical Synthesis Approaches

Olefin Metathesis Strategies

Olefin metathesis has emerged as a powerful synthetic strategy for the production of 8-heptadecenedioic acid derivatives. The reaction proceeds through the well-established Chauvin mechanism, involving metallacyclobutane intermediates formed by the interaction of ruthenium carbene catalysts with olefinic substrates [1].

Self-Metathesis Approaches

The self-metathesis of monounsaturated fatty acids represents a highly atom-efficient route to symmetrical long-chain unsaturated dicarboxylic acids. Second-generation Grubbs catalysts have demonstrated exceptional performance in the solvent-free self-metathesis of monounsaturated fatty acids, achieving molar conversions exceeding 80% with turnover numbers as high as 10,800 [2]. The reaction proceeds optimally at temperatures between 25-80°C under atmospheric pressure, making it suitable for large-scale production.

Cross-Metathesis Protocols

Cross-metathesis reactions between oleic acid derivatives and shorter-chain olefins provide access to unsaturated dicarboxylic acids with controlled chain lengths. Hoveyda-Grubbs catalysts have shown particular efficacy in these transformations, with methyl oleate and methyl acrylate cross-metathesis yielding dimethyl undec-2-en-1,11-dioate in 60% yield [3]. The reaction conditions typically involve catalyst loadings of 0.1-0.5 mol% at temperatures of 40-60°C.

Catalyst Performance Optimization

The choice of ruthenium catalyst significantly impacts both activity and selectivity. Grubbs second-generation catalysts consistently outperform their first-generation counterparts, achieving higher conversions and improved functional group tolerance [4]. The enhanced activity is attributed to the stronger σ-donating ability of N-heterocyclic carbene ligands compared to phosphine ligands, resulting in more favorable olefin coordination kinetics [5].

Catalytic Hydrogenation Protocols

Catalytic hydrogenation represents a well-established methodology for the selective reduction of unsaturated fatty acids to their corresponding saturated derivatives. The process involves the activation of molecular hydrogen on metal surfaces, followed by the stereoselective transfer of hydrogen atoms to the carbon-carbon double bond.

Heterogeneous Catalysis Systems

Palladium on carbon (Pd/C) catalysts have demonstrated exceptional performance in the hydrogenation of long-chain unsaturated fatty acids. The reaction proceeds under mild conditions (25-100°C, 1-10 bar H₂) with high selectivity for the desired product. The catalyst surface area and palladium dispersion significantly influence the reaction rate and selectivity [6].

Optimization Parameters

Critical parameters for hydrogenation optimization include:

  • Temperature: 25-150°C depending on substrate reactivity
  • Pressure: 1-30 bar for optimal hydrogen solubility
  • Catalyst loading: 0.1-5% by weight relative to substrate
  • Solvent selection: Polar solvents (methanol, ethanol) generally favor higher reaction rates

Reactor Design Considerations

The scale-up of hydrogenation reactions requires careful consideration of heat transfer limitations. Laboratory-scale reactors possess significantly higher surface area-to-volume ratios compared to industrial reactors, necessitating the use of scale-down reactor designs that incorporate heating/cooling elements to simulate production-scale conditions [7].

Stereoselective Formation Techniques

Stereoselective synthesis of 8-heptadecenedioic acid derivatives requires precise control over the stereochemical outcome at the newly formed chiral centers. This is particularly critical for pharmaceutical applications where specific stereoisomers may exhibit different biological activities.

Asymmetric Hydrogenation Approaches

Chiral rhodium and ruthenium complexes bearing phosphine ligands such as BINAP, DUPHOS, and DIOP have been successfully employed in the asymmetric hydrogenation of unsaturated fatty acid derivatives. These catalysts can achieve enantiomeric excesses exceeding 95% under optimized conditions [8].

Catalyst Design Principles

The development of effective asymmetric catalysts requires careful consideration of:

  • Ligand architecture: C₂-symmetric ligands generally provide superior enantioselectivity
  • Metal center: Rhodium complexes typically exhibit higher activity than ruthenium analogs
  • Reaction conditions: Slightly basic conditions (pH 8-9) often enhance both activity and selectivity

Mechanistic Considerations

The stereoselective hydrogenation proceeds through a concerted six-membered transition state, wherein the chiral environment created by the ligand differentiates between the two faces of the prochiral double bond [9]. This mechanism ensures high stereoselectivity while maintaining reasonable reaction rates.

Biocatalytic Production Systems

Microbial Fermentation Optimization

Microbial fermentation offers a sustainable and environmentally friendly approach to the production of 8-heptadecenedioic acid. The process relies on the metabolic conversion of renewable feedstocks by genetically engineered or naturally occurring microorganisms.

Strain Selection and Development

Candida tropicalis ly-7 has emerged as a particularly effective strain for the bioconversion of n-heptadecane to heptadecanedioic acid, achieving yields of 35-70 g/L under optimized conditions [10]. The fermentation process operates at 28-30°C with pH control maintained between 7.5-8.0 through periodic addition of sodium hydroxide.

Fermentation Medium Optimization

The composition of the fermentation medium significantly influences product yield and selectivity. Optimal medium compositions typically include:

  • Carbon source: Sucrose (20-30 g/L) for cell growth
  • Nitrogen source: Yeast extract (3-5 g/L) and urea (1.5-3 g/L)
  • Phosphate buffer: KH₂PO₄ (8-10 g/L) for pH control
  • Substrate: n-Heptadecane (200 mL/L) for bioconversion

Process Control Parameters

Critical fermentation parameters include:

  • Temperature: 28-30°C for optimal enzyme activity
  • pH: 7.5-8.0 maintained through automatic pH control
  • Dissolved oxygen: 10-70% saturation to prevent product inhibition
  • Agitation: 220 rpm for adequate mixing and mass transfer

Enzyme Engineering for Improved Yield

Enzyme engineering represents a powerful approach to enhance the efficiency and selectivity of biocatalytic processes. Through directed evolution and rational design strategies, enzymes can be optimized for specific applications.

Directed Evolution Strategies

Directed evolution has been successfully applied to improve the activity and selectivity of lipases and fatty acid decarboxylases. DNA shuffling techniques combined with high-throughput screening have enabled the identification of beneficial mutations that enhance enzyme performance [11].

Rational Design Approaches

Structure-based rational design utilizes detailed knowledge of enzyme structure and mechanism to guide the introduction of specific mutations. This approach has been particularly successful in:

  • Active site modification: Altering substrate binding affinity and selectivity
  • Thermal stability enhancement: Introducing disulfide bonds and optimizing hydrophobic interactions
  • pH tolerance improvement: Modifying surface charge distribution

Protein Engineering Outcomes

Successful enzyme engineering campaigns have achieved:

  • Activity enhancement: 2-5 fold increases in catalytic efficiency
  • Selectivity improvement: Enhanced product-to-byproduct ratios
  • Stability optimization: Extended operational lifetimes under process conditions

Immobilization Strategies

Enzyme immobilization on solid supports enhances catalyst stability and facilitates product separation. Common immobilization methods include:

  • Covalent attachment: Formation of chemical bonds between enzyme and support
  • Physical adsorption: Non-covalent interactions with porous supports
  • Entrapment: Encapsulation within polymer matrices

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed.

Scale-Up Considerations

Industrial-scale production requires careful consideration of:

  • Heat transfer limitations: Larger reactors have reduced surface area-to-volume ratios
  • Mass transfer effects: Mixing and gas-liquid contact become more challenging
  • Catalyst stability: Extended operation times demand robust catalytic systems
  • Product separation: Efficient downstream processing is critical for economic viability

Economic Optimization

The economics of industrial production are influenced by:

  • Raw material costs: Feedstock prices can constitute 60-80% of total production costs
  • Catalyst costs: Precious metal catalysts require effective recycling strategies
  • Energy consumption: Heating, cooling, and separation processes consume significant energy
  • Capital investment: Reactor design and construction represent major fixed costs

Process Safety and Environmental Considerations

Industrial implementation must address:

  • Hydrogen handling: Safe storage and handling of pressurized hydrogen gas
  • Catalyst toxicity: Proper containment and disposal of metal catalysts
  • Waste minimization: Reduction of byproducts and solvent consumption
  • Environmental impact: Assessment of lifecycle environmental effects

Quality Control and Standardization

Industrial production requires:

  • Analytical methods: Robust analytical protocols for product characterization
  • Process monitoring: Real-time monitoring of critical process parameters
  • Batch-to-batch consistency: Standardized procedures to ensure product quality
  • Regulatory compliance: Adherence to industry standards and regulations

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.21440943 g/mol

Monoisotopic Mass

298.21440943 g/mol

Heavy Atom Count

21

General Manufacturing Information

8-Heptadecenedioic acid, (8Z)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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